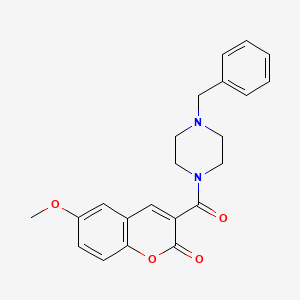
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This particular compound is a hybrid molecule that combines the structural features of coumarin and piperazine, making it a promising candidate for various scientific research applications.
准备方法
The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the coumarin derivative with benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
化学反应分析
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine . This dual binding mode enhances its inhibitory potency and selectivity.
相似化合物的比较
3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one: This compound has a chloro group instead of a methoxy group, which may affect its biological activity and chemical reactivity.
3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one:
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid: This compound has a pyridine ring instead of a coumarin ring, which can lead to different biological activities and uses.
属性
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHFEPJMDOSPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














